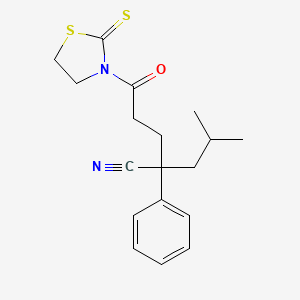![molecular formula C7H8N2OS B14278399 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 137778-08-6](/img/structure/B14278399.png)
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both pyrimidine and thiazine rings, making it a versatile scaffold for chemical modifications and biological activity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with thiourea in the presence of a catalytic amount of potassium bicarbonate in dimethylformamide (DMF) under reflux conditions . The optimized molar ratio of these substrates is 2:1. The proposed mechanistic pathway involves the formation of an intermediate that cyclizes to form the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.
Applications De Recherche Scientifique
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme involved in pyrimidine biosynthesis . The compound binds to a hydrophobic pocket at the enzyme’s N-terminus, preventing the oxidation of dihydroorotate to orotate, which is essential for the parasite’s survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine: This compound shares a similar fused ring system but includes a benzene ring, which alters its chemical properties and biological activity.
3,4-Dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine: Another related compound with a different ring fusion pattern, leading to distinct biological activities.
Uniqueness
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure. This combination provides a versatile platform for chemical modifications and potential biological activities that are distinct from its analogs.
Propriétés
Numéro CAS |
137778-08-6 |
|---|---|
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
InChI |
InChI=1S/C7H8N2OS/c10-6-2-3-8-7-9(6)4-1-5-11-7/h2-3H,1,4-5H2 |
Clé InChI |
YSKAREKXGOOLQX-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)C=CN=C2SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)





![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)



![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
